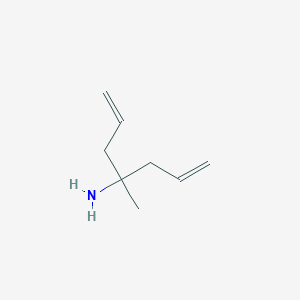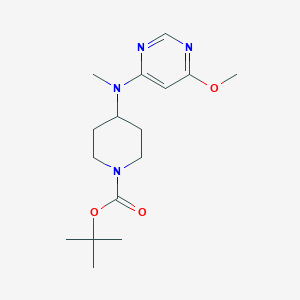
tert-Butyl 4-((6-methoxypyrimidin-4-yl)(methyl)amino)piperidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-Butyl 4-((6-methoxypyrimidin-4-yl)(methyl)amino)piperidine-1-carboxylate: is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a piperidine ring, a methoxy group, and a tert-butyl ester group, making it a versatile intermediate in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-((6-methoxypyrimidin-4-yl)(methyl)amino)piperidine-1-carboxylate typically involves the following steps:
Formation of Piperidine Core: : The piperidine ring can be synthesized through various methods, including the reduction of pyridine derivatives.
Introduction of Methoxy Group: : The methoxy group is introduced via nucleophilic substitution reactions using methanol under acidic or basic conditions.
Attachment of tert-Butyl Ester Group: : The tert-butyl ester group is introduced through esterification reactions using tert-butanol and a suitable acid catalyst.
Industrial Production Methods
In an industrial setting, the compound is produced through large-scale reactions that ensure high purity and yield. The process involves the use of reactors capable of handling high temperatures and pressures, along with efficient separation and purification techniques to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
Tert-Butyl 4-((6-methoxypyrimidin-4-yl)(methyl)amino)piperidine-1-carboxylate: can undergo various chemical reactions, including:
Oxidation: : Oxidation reactions can be performed using oxidizing agents such as hydrogen peroxide or chromium(VI) compounds.
Reduction: : Reduction reactions can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: : Nucleophilic substitution reactions can be carried out using nucleophiles such as alkyl halides or amines.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide (H2O2), chromium(VI) compounds
Reduction: : Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: : Alkyl halides, amines, acidic or basic conditions
Major Products Formed
Oxidation: : Oxidized derivatives of the compound
Reduction: : Reduced derivatives of the compound
Substitution: : Substituted derivatives with different functional groups
Aplicaciones Científicas De Investigación
Tert-Butyl 4-((6-methoxypyrimidin-4-yl)(methyl)amino)piperidine-1-carboxylate: has several scientific research applications:
Chemistry: : Used as an intermediate in the synthesis of more complex organic molecules.
Biology: : Studied for its potential biological activity and interactions with biomolecules.
Medicine: : Investigated for its therapeutic potential in drug development.
Industry: : Utilized in the production of various chemical products and materials.
Mecanismo De Acción
The compound exerts its effects through specific molecular targets and pathways. The exact mechanism of action depends on the context in which it is used, but it generally involves interactions with enzymes, receptors, or other biomolecules. The molecular targets and pathways involved can vary based on the specific application and biological system.
Comparación Con Compuestos Similares
Tert-Butyl 4-((6-methoxypyrimidin-4-yl)(methyl)amino)piperidine-1-carboxylate: is unique due to its specific structural features and potential applications. Similar compounds include:
Tert-Butyl 4-(6-methoxypyrimidin-4-yl)piperazine-1-carboxylate
Tert-Butyl (6-aminopyrimidin-4-yl)carbamate
Tert-Butyl (4-methylpyridin-2-yl)carbamate
Propiedades
IUPAC Name |
tert-butyl 4-[(6-methoxypyrimidin-4-yl)-methylamino]piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N4O3/c1-16(2,3)23-15(21)20-8-6-12(7-9-20)19(4)13-10-14(22-5)18-11-17-13/h10-12H,6-9H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUGUVGZAPBQWST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)N(C)C2=CC(=NC=N2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[(1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}azetidin-3-yl)methyl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2950195.png)
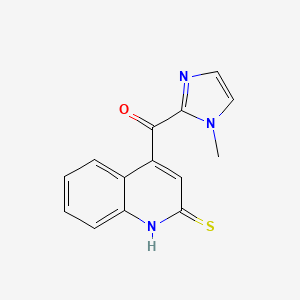


![2-(4-(4-Methoxyphenylsulfonamido)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2950200.png)
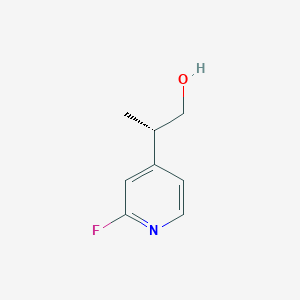
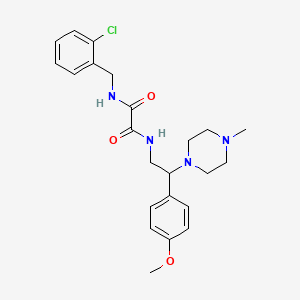
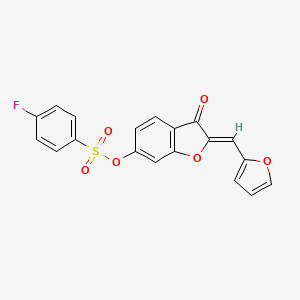
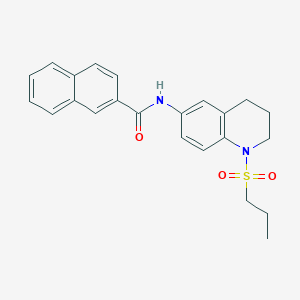
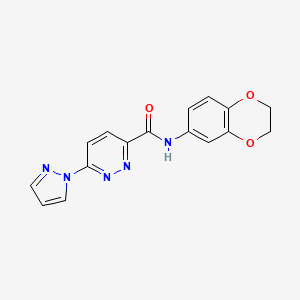
![benzyl 2-(8-(sec-butyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2950212.png)
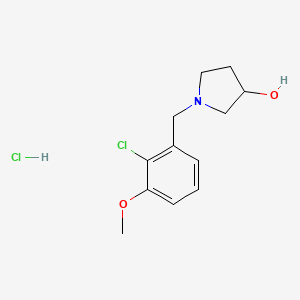
![N-[1-(4-methoxybenzoyl)azetidin-3-yl]pyrimidin-2-amine](/img/structure/B2950214.png)
